3-Iodopyridazine

Suzuki-Miyaura cross-coupling C-C bond formation heteroaryl pyridazine synthesis

3-Iodopyridazine is the preferred electrophilic partner for palladium-catalyzed cross-couplings. Its C–I bond (~218 kJ/mol) undergoes oxidative addition to Pd(0) significantly faster than C–Br or C–Cl analogues, permitting lower catalyst loadings, milder temperatures, and higher yields. The iodine handle also enables halogen‑metal exchange and directed ortho‑metalation strategies that bromo/chloro congeners cannot match. These fundamental reactivity advantages make direct generic substitution impossible without extensive re‑optimization. Supplied as a yellow to colorless solid, ≥95% purity, with storage at -20°C under inert atmosphere. Light‑sensitive; ship protected from light.

Molecular Formula C4H3IN2
Molecular Weight 205.98 g/mol
CAS No. 65202-53-1
Cat. No. B154842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopyridazine
CAS65202-53-1
Molecular FormulaC4H3IN2
Molecular Weight205.98 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)I
InChIInChI=1S/C4H3IN2/c5-4-2-1-3-6-7-4/h1-3H
InChIKeyNNXBSBHTRNCQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodopyridazine (CAS 65202-53-1): Technical Baseline for Halogenated Pyridazine Building Block Selection


3-Iodopyridazine (CAS 65202-53-1) is a 3-halogenated pyridazine derivative with molecular formula C₄H₃IN₂ and molecular weight 205.98 g/mol . As a heteroaryl iodide, it serves as a versatile electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig aminations [1]. The iodine atom at the 3-position confers distinct reactivity advantages over its chloro- and bromo-analogs, particularly in oxidative addition kinetics and leaving group propensity [2]. 3-Iodopyridazine exhibits a melting point of 124-127 °C, appears as a yellow to colorless solid, and demonstrates light sensitivity necessitating storage at -20 °C to preserve integrity .

Why 3-Bromo- or 3-Chloropyridazine Cannot Replace 3-Iodopyridazine in Palladium-Catalyzed Transformations


Generic substitution among 3-halopyridazines is not chemically equivalent due to the pronounced differences in carbon-halogen bond strength and oxidative addition kinetics [1]. The C(sp²)-I bond (bond dissociation energy ~218 kJ/mol) undergoes oxidative addition to Pd(0) significantly faster than the C(sp²)-Br bond (~297 kJ/mol) or C(sp²)-Cl bond (~399 kJ/mol) [2]. This kinetic disparity translates directly into divergent reaction outcomes under identical conditions: lower catalyst loadings, milder temperatures, and higher yields for iodo- versus bromo- or chloro-substrates [3]. Furthermore, the iodine atom enables orthogonal reactivity strategies—serving not only as a leaving group but also as a handle for halogen-metal exchange or directed ortho-metalation that chloro- and bromo-analogs cannot support with comparable selectivity [1]. These fundamental differences preclude direct one-to-one replacement without substantial reoptimization of reaction parameters.

3-Iodopyridazine Quantitative Evidence Guide: Measured Performance Advantages in Cross-Coupling and Functionalization


3-Iodopyridazine Outperforms 3-Bromopyridazine in Suzuki-Miyaura Yields for Heteroarylboronic Acid Couplings

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-iodopyridazine demonstrates substantially higher conversion efficiency compared to 3-bromopyridazine derivatives under comparable conditions [1]. When 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)arylboronic acids, yields ranged from 14% to 28% [1]. In contrast, 3-iodopyridazine-derived substrates in analogous Suzuki couplings have been reported to yield functionalized pyridazine products in good to excellent yields, reflecting the iodine leaving group's superior reactivity in the oxidative addition step [2].

Suzuki-Miyaura cross-coupling C-C bond formation heteroaryl pyridazine synthesis

3-Iodopyridazine Enables Selective Sonogashira Alkynylation for Dialkynyl Pyridazinone Synthesis

3-Iodopyridazine and its derivatives undergo efficient Sonogashira cross-coupling with terminal alkynes to produce alkynyl-substituted pyridazines, a transformation where the iodine atom's reactivity is essential for achieving high conversion [1]. 4,5-Dialkynyl-2-(methyl or phenyl)-3(2H)-pyridazinones were efficiently prepared via Sonogashira cross-coupling, and sequential Sonogashira reactions enabled the construction of pyridazinones bearing two different acetylene substituents in excellent yield [1]. This reactivity profile distinguishes 3-iodopyridazine from its chloro- and bromo-congeners, which require more forcing conditions or specialized catalyst systems to achieve comparable alkynylation efficiency [2].

Sonogashira coupling alkynylation enediyne derivatives

3-Iodopyridazine Permits Single-Step Access to Trifunctional Pyridazine Building Blocks via Radical Ethoxycarbonylation

3-Iodopyridazine undergoes radical ethoxycarbonylation to introduce ester groups directly at positions 4 and 5 of the pyridazine ring in a single synthetic operation, affording trifunctional pyridazine building blocks [1]. This transformation employs redox decomposition of ethyl pyruvate oxyhydroperoxide in a sulfuric acid/toluene two-phase system, converting monosubstituted 3-iodopyridazine to diethyl 3-iodopyridazine-4,5-dicarboxylate in good yield [1]. The iodine substituent is retained during this radical process, preserving the reactive handle for subsequent palladium-catalyzed cross-coupling reactions [2]. Chloro- and bromopyridazines either fail to undergo this transformation or proceed with significantly diminished efficiency, highlighting the unique role of the iodo substituent in stabilizing radical intermediates [1].

radical functionalization ethoxycarbonylation polyfunctional pyridazine

3-Iodopyridazine Exhibits Higher Oxidative Addition Reactivity than 3-Chloropyridazine in Pd-Catalyzed Amination

In palladium-catalyzed amination (Buchwald-Hartwig) and alkylation reactions of 3-halo-6-arylpyridazines, 3-iodo substrates undergo efficient cross-coupling to yield pharmacologically relevant pyridazine derivatives . The relative reactivity order for oxidative addition follows iodo > bromo > chloro, a trend consistently observed across palladium-catalyzed transformations on the pyridazine nucleus [1]. While direct comparative yields for 3-iodo- versus 3-chloro-6-arylpyridazines under identical amination conditions are not tabulated in the open literature, the established mechanistic hierarchy places iodo-substrates as the most reactive electrophiles, enabling lower catalyst loadings and milder thermal conditions [2].

Buchwald-Hartwig amination C-N coupling oxidative addition

3-Iodopyridazine Serves as Key Intermediate for Pyrrolopyridazine-Based Blue Organic Luminophors

3-Iodopyridazine is specifically employed as a starting material for the synthesis of pyrrolopyridazine derivatives that function as blue organic luminophors [1]. The iodine substituent enables the requisite C-C bond-forming steps to construct the extended conjugated pyrrolopyridazine framework, with the resulting materials exhibiting enhanced fluorescent properties . The photophysical properties of these luminophors depend critically on the regiochemistry of the pyridazine core, making the 3-iodo substitution pattern essential for accessing the correct isomeric series [1].

organic luminophors blue emission pyrrolopyridazine

3-Iodopyridazine Enables Unsymmetrical 3,6-Disubstituted Pyridazine Synthesis via Sequential Palladium Catalysis

3-Iodopyridazine serves as the foundational substrate for a palladium-catalyzed approach to unsymmetrical 3,6-disubstituted pyridazines, a structural motif of high value in pharmaceutical and agrochemical discovery [1]. The methodology leverages the differential reactivity of the iodo substituent to achieve regioselective introduction of distinct aryl, heteroaryl, or alkyl groups at the 3- and 6-positions [1]. This sequential functionalization strategy is not readily accomplished with 3,6-dichloro- or 3,6-dibromopyridazine due to the lower reactivity gradient and competing bis-coupling side reactions [2].

unsymmetrical disubstitution sequential coupling regioselective functionalization

3-Iodopyridazine Application Scenarios: Where Procurement Delivers Measurable Synthetic Advantage


Medicinal Chemistry: Synthesis of 3-Amino-6-(hetero)arylpyridazine Kinase Inhibitor Scaffolds

3-Iodopyridazine enables efficient palladium-catalyzed Suzuki and Stille cross-coupling to produce 3-amino-6-(hetero)arylpyridazines, a privileged scaffold in kinase inhibitor discovery [1]. The high oxidative addition reactivity of the C-I bond permits coupling with diverse boronic acids and organostannanes under mild conditions, minimizing decomposition of sensitive heterocyclic partners. This application scenario is directly validated by patent literature describing pyridine and pyridazine derivatives as protein kinase inhibitors for oncology indications [2].

Process Chemistry: Trifunctional Building Block for Densely Functionalized Pyridazine Cores

For multi-step synthesis of polyfunctional pyridazine derivatives, 3-iodopyridazine provides a strategic entry point via radical ethoxycarbonylation to install ester groups at positions 4 and 5 while retaining the iodo handle for subsequent cross-coupling [1]. This single-step transformation generates diethyl 3-iodopyridazine-4,5-dicarboxylate, a trifunctional building block that streamlines the construction of polycyclic condensed systems [1]. The retained iodine atom permits orthogonal functionalization at the 3-position, enabling efficient divergent synthesis strategies.

Materials Chemistry: Conjugated Pyridazine-Based OLED Emitters and Luminophors

3-Iodopyridazine is the established starting material for synthesizing pyrrolopyridazine derivatives that exhibit blue organic luminophor properties [1]. The Sonogashira alkynylation capability of 3-iodopyridazine further enables construction of π-conjugated pyridazine-based oligomers and polymers with tunable optical and electronic properties [2]. These materials are relevant for organic light-emitting diode (OLED) and fluorescent sensor development programs.

Discovery Chemistry: Unsymmetrical 3,6-Disubstituted Pyridazine Library Synthesis

3-Iodopyridazine supports a palladium-catalyzed approach to unsymmetrical 3,6-disubstituted pyridazines through sequential cross-coupling reactions [1]. The differential reactivity gradient between the iodo substituent and the remaining pyridazine ring positions permits regioselective introduction of diverse substituents, enabling efficient parallel library synthesis for structure-activity relationship exploration. This methodology is particularly valuable for hit-to-lead optimization campaigns requiring rapid access to structurally diverse pyridazine analogs.

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